(5E)-5-({1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
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Overview
Description
The compound (5E)-5-({1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule that belongs to the class of thiazolidinones. This compound is characterized by the presence of an indole moiety, a thiazolidinone ring, and a chlorobenzyl group. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-({1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde with 3-phenyl-2-thioxo-1,3-thiazolidin-4-one . This reaction is often carried out in the presence of a base such as piperidine or triethylamine under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-({1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using reagents like or .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols or amines .
Scientific Research Applications
(5E)-5-({1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of (5E)-5-({1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with various molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate biological activities such as enzyme inhibition and receptor antagonism . The thiazolidinone ring may also contribute to its biological activity by interacting with specific enzymes or proteins.
Comparison with Similar Compounds
Similar Compounds
- 5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
- 5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5E)-5-({1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C25H17ClN2OS2 |
---|---|
Molecular Weight |
461 g/mol |
IUPAC Name |
(5E)-5-[[1-[(2-chlorophenyl)methyl]indol-3-yl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H17ClN2OS2/c26-21-12-6-4-8-17(21)15-27-16-18(20-11-5-7-13-22(20)27)14-23-24(29)28(25(30)31-23)19-9-2-1-3-10-19/h1-14,16H,15H2/b23-14+ |
InChI Key |
LSAHUJDMLFISJO-OEAKJJBVSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5Cl)SC2=S |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5Cl)/SC2=S |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5Cl)SC2=S |
Origin of Product |
United States |
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